N-methyl-N-(methylsulfonyl)glycine
Description
Significance of N-methyl-N-(methylsulfonyl)glycine in Contemporary Chemical and Biological Research
The significance of this compound in modern research is primarily as a building block or intermediate in the synthesis of more complex molecules. ontosight.ai Its functional groups—a carboxylic acid, a tertiary amine, and a sulfonamide—offer multiple points for chemical modification. This makes it a potentially versatile scaffold for creating diverse chemical libraries.
In the broader context of related compounds, N-substituted glycinates are explored for their potential biological activities. ontosight.ai For instance, derivatives with similar structural motifs are investigated for their roles as enzyme inhibitors or receptor modulators. smolecule.com The methylsulfonyl group, in particular, can participate in hydrogen bonding, which may influence interactions with biological targets. smolecule.com While specific biological activity for this compound is not widely reported, its structural class suggests potential applications in medicinal chemistry, should further research be undertaken. ontosight.ai
Historical Context of N-Substituted Glycine (B1666218) Derivatives in Organic Synthesis and Medicinal Chemistry
The study of N-substituted glycine derivatives has a rich history rooted in the broader field of amino acid chemistry. Glycine, the simplest proteinogenic amino acid, has long been a fundamental starting material in organic synthesis. nih.gov The modification of its amino group to create N-substituted derivatives opened up new avenues for creating peptide mimics, known as peptoids, and other novel molecular architectures. nih.gov
The development of solid-phase synthesis techniques in the late 20th century revolutionized the creation of N-substituted glycine oligomers. nih.gov This allowed for the rapid and efficient production of large libraries of these compounds for screening in drug discovery programs. nih.gov Historically, N-substituted glycines have been instrumental in the development of new synthetic methodologies and have played a role in the synthesis of various heterocyclic compounds.
In medicinal chemistry, the incorporation of N-substituted glycine moieties has been a strategy to improve the pharmacokinetic properties of drug candidates. The N-substituent can influence factors such as solubility, metabolic stability, and cell permeability. nih.govresearchgate.net The sulfonamide group, a key feature of this compound, is a well-established pharmacophore found in numerous approved drugs, further highlighting the historical and ongoing interest in compounds of this class.
Scope and Objectives of Academic Research on this compound
Academic research specifically focused on this compound appears to be limited and highly specific. The primary objective of its use in research is likely as a synthetic intermediate. Researchers may procure or synthesize this compound to incorporate its unique structural features into a larger target molecule.
The broader scope of research on N-substituted glycine derivatives, which provides context for the study of this compound, is more extensive. Key objectives in this area include:
Development of Novel Synthetic Methods: Creating efficient and versatile methods for the synthesis of N-substituted glycines and their derivatives. nih.govacs.org
Exploration of Biological Activity: Screening libraries of N-substituted glycine derivatives for potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai
Understanding Structure-Activity Relationships: Investigating how different N-substituents influence the biological activity and physical properties of these compounds. smolecule.com
Materials Science Applications: Exploring the use of these compounds in the development of new materials with specific chemical or physical properties. ontosight.ai
While this compound itself may not be the primary focus of a large body of research, it serves as a valuable tool for chemists working to achieve these broader objectives within the fields of organic synthesis and medicinal chemistry.
Structure
2D Structure
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-5(3-4(6)7)10(2,8)9/h3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJBJDSBYILUDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424695 | |
| Record name | N-methyl-N-(methylsulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115665-52-6 | |
| Record name | N-methyl-N-(methylsulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(N-methylmethanesulfonamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N Methyl N Methylsulfonyl Glycine and Its Analogs
Established Synthetic Pathways to N-methyl-N-(methylsulfonyl)glycine
The synthesis of this compound typically involves a multi-step process that begins with the derivatization of glycine (B1666218), followed by the sequential introduction of the methylsulfonyl and methyl groups onto the nitrogen atom. The order of these steps can be varied, but a common approach involves initial protection of the glycine carboxyl group, followed by sulfonylation, methylation, and final deprotection.
Derivatization of Glycine and Related Amino Acid Scaffolds
Glycine, the simplest amino acid, serves as a versatile starting material for the synthesis of more complex derivatives. nih.gov A crucial first step in many synthetic routes is the protection of the carboxylic acid functional group, most commonly through esterification. This prevents the acidic proton from interfering with subsequent base-mediated reactions and enhances the solubility of the starting material in organic solvents. For instance, glycine can be converted to its ethyl ester, glycine ethyl ester, which is a common intermediate in the synthesis of N-substituted glycines.
Introduction of the Methylsulfonyl Moiety onto the Glycine Nitrogen
The introduction of the methylsulfonyl group is a key step in the synthesis of this compound. This is typically achieved through the reaction of a glycine derivative, such as glycine ethyl ester, with methanesulfonyl chloride in the presence of a base. The base serves to deprotonate the amino group of glycine, making it nucleophilic enough to attack the sulfonyl chloride.
A convenient method for the synthesis of related compounds, amino acid arylamides, utilizes methanesulfonyl chloride and N-methylimidazole in dichloromethane. organic-chemistry.org This approach facilitates the condensation of N-Cbz-protected amino acids with arylamines, suggesting a similar strategy could be employed for the sulfonylation of glycine esters. organic-chemistry.org The reaction proceeds under mild conditions and provides the desired products in high yields. organic-chemistry.org
| Reactants | Reagents | Solvent | Key Features |
| N-Cbz-protected amino acids, Arylamines | Methanesulfonyl chloride, N-methylimidazole | Dichloromethane | High yields, mild conditions, no racemization organic-chemistry.org |
Formation of the N-methyl Amine Linkage
The final key step in the synthesis of the target molecule is the introduction of the methyl group onto the sulfonamide nitrogen. The N-alkylation of sulfonamides is a well-established transformation in organic chemistry. organic-chemistry.org One common method involves the use of an alkylating agent, such as methyl iodide, in the presence of a base. The acidity of the sulfonamide proton makes it amenable to deprotonation by a suitable base, generating a nucleophilic nitrogen that can react with the methylating agent.
Recent advancements have focused on more efficient and selective N-methylation techniques. For example, quaternary ammonium (B1175870) salts can serve as solid methylating agents for the monoselective N-methylation of amides and sulfonamides. nih.gov This method offers a practical approach to methylation, avoiding the use of highly reactive and toxic reagents. nih.gov Furthermore, ruthenium-catalyzed N-methylation of sulfonamides using methanol (B129727) as the methylating agent has been reported, representing a more atom-economical approach. organic-chemistry.org
| Alkylating Agent | Catalyst/Base | Substrate | Key Features |
| Methanol | Ruthenium catalyst, Carbonate salt | Amines, Sulfonamides | Tolerates sensitive functional groups organic-chemistry.org |
| Trimethyl phosphate | Ca(OH)₂ | Phenols, Sulfonamides, N-heterocycles | Mild and efficient, works in various solvents organic-chemistry.org |
| Alcohols | Manganese dioxide | Sulfonamides, Amines | Practical, efficient, solvent-free organic-chemistry.org |
Green Chemistry Approaches in the Synthesis of N-substituted Glycine Derivatives
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods in the chemical industry. The synthesis of N-substituted glycine derivatives has also benefited from the application of green chemistry principles. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One notable green approach is the use of water as a solvent for the synthesis of N-substituted glycine derivatives. acs.org For instance, a safe and efficient synthesis of various aliphatic N-substituted glycines has been developed where the reactions are carried out in water, eliminating the need for toxic organic solvents. acs.orgacs.org This method involves the reaction of chloroacetic acid with various alkylamines in an aqueous medium. nih.gov
Another green strategy is the development of catalyst-free reactions. A three-component reaction of amines, azodicarboxylates, and diazoalkanes has been reported for the synthesis of hydrazino-containing glycine derivatives under green and sustainable conditions, without the need for a catalyst or light irradiation. rsc.org
Stereoselective Synthesis of this compound Analogs
While this compound itself is an achiral molecule, the synthesis of its chiral analogs is of great importance, particularly for applications in drug discovery where specific stereoisomers often exhibit desired biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
A powerful strategy for the stereoselective synthesis of unnatural α-amino acid derivatives involves the use of chiral auxiliaries. For instance, a protocol for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine has been developed using visible light-promoted photoredox catalysis. nih.gov This method allows for the synthesis of a variety of unnatural α-amino acids with high stereocontrol. nih.gov The N-sulfinyl group can be conveniently removed under mild acidic conditions to yield the desired α-amino ester. nih.gov
Another approach involves the use of chiral nickel(II) complexes of Schiff bases derived from glycine. This methodology has been successfully applied to the asymmetric synthesis of a wide range of structurally diverse "Tailor-Made Amino Acids™".
Novel Synthetic Strategies for this compound Frameworks
The development of novel synthetic strategies is crucial for expanding the chemical space of N-substituted glycine derivatives and for improving the efficiency and versatility of their synthesis. One of the most significant advancements in this area is the use of solid-phase synthesis.
Solid-phase synthesis offers several advantages over traditional solution-phase methods, including the ability to use excess reagents to drive reactions to completion and simplified purification procedures. This methodology has been extensively applied to the synthesis of N-substituted glycine oligomers, also known as peptoids. nih.gov The "submonomer" approach to solid-phase peptoid synthesis involves the sequential addition of two building blocks: a haloacetic acid (such as bromoacetic acid) and a primary amine. This method allows for the incorporation of a wide variety of side chains by simply changing the primary amine submonomer.
This solid-phase approach could be adapted for the synthesis of this compound frameworks. For example, a resin-bound glycine could be reacted with methanesulfonyl chloride, followed by N-methylation, and finally cleavage from the solid support to yield the desired product. Solid-phase synthesis is particularly well-suited for the creation of libraries of related compounds for high-throughput screening in drug discovery. nih.gov
| Strategy | Description | Advantages |
| Solid-Phase Synthesis (Submonomer Method) | Sequential addition of a haloacetic acid and a primary amine to a solid support. nih.gov | Ease of purification, potential for automation, rapid generation of compound libraries. nih.gov |
| Photoredox Catalysis | Use of visible light to promote stereoselective C-radical addition to chiral N-sulfinyl imines. nih.gov | High stereoselectivity, use of readily available starting materials. nih.gov |
Process Optimization and Scale-Up Considerations for this compound Synthesis
The successful transition of a synthetic route for this compound from the laboratory to an industrial scale necessitates a thorough evaluation and optimization of various process parameters. Key considerations revolve around maximizing yield, purity, and throughput while ensuring operational safety, cost-effectiveness, and environmental sustainability. While specific large-scale production data for this compound is not extensively published, general principles of chemical process development and data from analogous N-alkylated and N-sulfonylated compounds can inform the critical aspects of process optimization and scale-up.
A common synthetic approach to N-methylated amino acids involves a multi-step sequence, which can be adapted for this compound. This typically includes the protection of the amino group, followed by methylation, and subsequent deprotection. For N-sulfonylated compounds, the synthesis might involve the reaction of a starting material like N-methylglycine (sarcosine) with a sulfonylating agent.
Key areas for process optimization include:
Raw Material Selection and Stoichiometry: The choice of starting materials, such as N-methylglycine and methanesulfonyl chloride, is crucial. Optimizing the stoichiometry of reactants is essential to drive the reaction to completion and minimize the formation of impurities. The use of cost-effective and readily available raw materials is a primary consideration for industrial-scale synthesis.
Solvent Selection and Concentration: The solvent plays a critical role in reaction kinetics, solubility of reactants and products, and ease of product isolation. For scale-up, factors such as solvent toxicity, environmental impact, and ease of recovery and recycling are paramount. High-concentration reactions are generally preferred to maximize reactor throughput, but this must be balanced against potential issues with heat transfer and mixing.
Reaction Temperature and Time: These parameters are intrinsically linked and have a significant impact on reaction rate and impurity profiles. Optimization studies are required to identify the ideal temperature range that affords a high conversion rate in a reasonable timeframe without promoting side reactions or product degradation.
Base Selection and Equivalents: In reactions involving the removal of a proton, such as the sulfonylation of an amine, the choice of base is critical. The base should be strong enough to facilitate the reaction but not so strong as to cause unwanted side reactions. The number of equivalents of the base must be carefully controlled to ensure complete reaction and to simplify downstream processing.
Purification and Isolation: The method of product isolation and purification is a major consideration for scale-up. Crystallization is often the preferred method for large-scale production due to its efficiency and cost-effectiveness. The choice of crystallization solvent and the control of cooling profiles are critical for obtaining the desired crystal form and purity. Other techniques like chromatography, while useful at the lab scale, are often less practical for large-volume production.
Scale-Up Challenges and Mitigation Strategies:
Scaling up the synthesis of this compound from the laboratory to a manufacturing plant presents several challenges:
Heat Transfer: Exothermic reactions can be difficult to control on a large scale. Inadequate heat removal can lead to temperature excursions, resulting in side reactions, product decomposition, and potential safety hazards. The use of jacketed reactors with efficient cooling systems and careful control of addition rates are essential mitigation strategies.
Mass Transfer and Mixing: Ensuring efficient mixing becomes more challenging in large reactors. Poor mixing can lead to localized concentration gradients, resulting in incomplete reactions and the formation of impurities. The selection of appropriate reactor geometry and agitation systems is crucial to address this issue.
Solid Handling: If any of the reactants, intermediates, or the final product are solids, their handling on a large scale can be problematic. Issues such as caking, dusting, and flowability need to be addressed through proper equipment design and handling procedures.
Process Safety: A thorough hazard and operability (HAZOP) study is required to identify and mitigate potential safety risks associated with the process, including the handling of corrosive or toxic reagents and the management of exothermic reactions.
Interactive Data Table: Illustrative Optimization of a Hypothetical N-Sulfonylation Reaction
The following table illustrates how different reaction parameters could be varied during the optimization of the N-sulfonylation step in the synthesis of a compound analogous to this compound.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Triethylamine | Dichloromethane | 0 - 5 | 4 | 75 | 92 |
| 2 | Pyridine | Dichloromethane | 0 - 5 | 4 | 68 | 89 |
| 3 | Triethylamine | Acetonitrile | 0 - 5 | 4 | 82 | 95 |
| 4 | Triethylamine | Dichloromethane | 20 - 25 | 2 | 78 | 90 |
| 5 | Diisopropylethylamine | Acetonitrile | 0 - 5 | 3 | 85 | 96 |
| 6 | Triethylamine | Acetonitrile | 10 - 15 | 3 | 88 | 97 |
Research Findings on Analogous Syntheses:
Studies on the synthesis of other N-methylated and N-sulfonylated amino acids provide valuable insights. For instance, the use of phase-transfer catalysts has been shown to improve reaction rates and yields in some N-alkylation reactions. In the context of sulfonamide synthesis, the choice of the sulfonylating agent and the reaction conditions can significantly impact the outcome. For example, the use of sulfonyl chlorides in the presence of an appropriate base is a common method, and optimization of the base and solvent system is key to achieving high yields and purity.
Furthermore, research into "green" chemistry approaches is becoming increasingly important in industrial synthesis. This includes the use of more environmentally friendly solvents, catalytic methods to reduce waste, and processes that are more energy-efficient. Such considerations would be integral to the development of a sustainable manufacturing process for this compound.
Chemical Reactivity and Transformation Studies of N Methyl N Methylsulfonyl Glycine
Hydrolytic Stability and Degradation Pathways of N-methyl-N-(methylsulfonyl)glycine
The stability of this compound is largely dictated by the robustness of its sulfonamide bond. Generally, sulfonamides exhibit significant chemical stability. However, the N-S bond in the sulfonamide group can undergo cleavage under specific hydrolytic conditions. Studies on related N-sulfonylated amino acid structures indicate that hydrolysis can occur under either acidic or basic conditions, leading to the cleavage of the sulfonamide bond to yield the parent amino acid (N-methylglycine) and derivatives of methylsulfonic acid.
The stability of such compounds can be influenced by the nature of the groups attached to the nitrogen and sulfur atoms. For instance, research into caged compounds, where a molecule's activity is blocked by a chemical group that can be removed by light, highlights the comparative stability of different linkages. In one study, N-caged amino acids, such as N-[(6-nitrocoumarin-7-yl)methyl]glycine (N-Ncm-Gly), were found to be highly stable against spontaneous hydrolysis. semanticscholar.org In contrast, O-caged compounds, where the caging group was attached via an ester linkage to the carboxyl group, were susceptible to spontaneous hydrolysis in aqueous solutions. semanticscholar.org This suggests that the N-sulfonyl linkage in this compound confers considerable hydrolytic stability compared to ester linkages under physiological conditions.
The degradation pathway under forced conditions (strong acid or base) primarily involves the nucleophilic attack of water or hydroxide (B78521) ions on the sulfur atom of the sulfonyl group, leading to the breaking of the N-S bond.
Photolytic Reactions and Applications in Caged Compound Design with this compound Derivatives
Photolytic reactions involve the use of light to induce chemical transformations. Derivatives of this compound are relevant in the field of "caged compounds," which are biologically inert molecules that release an active compound upon photolysis (exposure to light). nih.govhellobio.com This technique allows for the precise temporal and spatial control of the release of bioactive molecules like neurotransmitters. nih.govnih.gov
While this compound itself is not inherently photolabile, its glycine (B1666218) backbone can be chemically modified with a photolabile protecting group, often called a "cage." A common strategy involves attaching a photosensitive moiety, such as a 2-nitrobenzyl group, to the amino nitrogen of glycine. nih.gov Upon irradiation with UV light, these derivatives undergo a photochemical reaction that cleaves the bond holding the cage, releasing the parent molecule, in this case, glycine. nih.gov
For example, N-(α-carboxy-2-nitrobenzyl)glycine has been synthesized as a photolabile precursor that releases glycine when exposed to ultraviolet radiation between 308 and 350 nm. nih.gov The rate of product release for this specific compound was measured to be rapid, on the order of hundreds of events per second at physiological pH. nih.gov Another photolabile caging group, (6-nitrocoumarin-7-yl)methyl (Ncm), has also been used to create N-caged glycine, which is stable until photostimulation. semanticscholar.org
Studies on the photolysis of N-methyl substituted amino acids in aqueous solutions have shown that UV light can induce the formation of free radicals. nih.gov Electron spin resonance (ESR) spectroscopy revealed that the rupture of the N-CH3 bond is a significant pathway for radical production in these compounds. nih.gov This photochemical reactivity underscores the potential for designing various light-sensitive probes based on the N-methylglycine scaffold.
Electrophilic and Nucleophilic Substitution Reactions on the this compound Scaffold
The this compound scaffold possesses multiple sites for electrophilic and nucleophilic reactions. The nitrogen atom, the α-carbon of the glycine backbone, and the carboxyl group are primary centers of reactivity.
Nucleophilic Reactions: The nitrogen atom in the sulfonamide linkage is generally considered non-nucleophilic due to the electron-withdrawing effect of the adjacent sulfonyl and carbonyl groups. However, the molecule as a whole can participate in nucleophilic substitution reactions. For instance, the carboxylate, formed by deprotonation of the carboxylic acid, can act as a nucleophile. More significantly, the α-carbon can be deprotonated under basic conditions to form a carbanion, which is a potent nucleophile.
Alkylation: The nitrogen in related N-sulfonyl glycine derivatives can react with alkyl halides in the presence of a strong base. The direct alkylation of amines is a common reaction where the amine acts as a nucleophile. libretexts.orglibretexts.org However, for this compound, the nucleophilicity of the nitrogen is significantly reduced.
Substitution at the α-Carbon: Carbanions generated from protected glycine esters can participate in oxidative nucleophilic substitution of hydrogen (ONSH) reactions with electron-deficient nitroarenes. arkat-usa.org This reaction forms a new carbon-carbon bond at the α-position of the glycine derivative. arkat-usa.org
Electrophilic Reactions: The primary site for electrophilic attack is the oxygen atom of the carboxyl group. Protonation is a common first step in acid-catalyzed reactions like esterification. While the core structure of this compound lacks an aromatic ring for classical electrophilic aromatic substitution, derivatives containing phenyl groups do undergo such reactions, with the substitution pattern directed by the existing groups on the ring. libretexts.org
Cycloaddition Reactions Involving N-methylglycine Moieties as Precursors
The N-methylglycine (sarcosine) moiety, which forms the core of this compound, is a valuable precursor in 1,3-dipolar cycloaddition reactions. researchgate.net This reaction is a powerful method for synthesizing five-membered heterocyclic rings, particularly pyrrolidines, which are common scaffolds in bioactive compounds. beilstein-journals.org
The key intermediate in these reactions is an azomethine ylide. Azomethine ylides can be generated in situ from N-methylglycine through a decarboxylative condensation reaction with an aldehyde or ketone. acs.orgnih.gov The resulting non-stabilized azomethine ylide is a reactive 1,3-dipole that readily undergoes a [3+2] cycloaddition with a wide range of dipolarophiles (typically alkenes or alkynes). beilstein-journals.org
This strategy has been employed in one-pot, three-component reactions involving N-methylglycine, an aldehyde, and a dipolarophile to produce highly functionalized and stereochemically complex pyrrolidine (B122466) derivatives. acs.orgrsc.org The reaction often proceeds with high regioselectivity and diastereoselectivity. acs.orged.ac.uk
| Reactants (in addition to N-Methylglycine) | Key Intermediate | Product Class | Significance | Reference |
|---|---|---|---|---|
| Isatin and (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile | Non-stabilized azomethine ylide | Spiro[indoline-3,2′-pyrrolidine] derivatives | Efficient, three-component synthesis of complex spiro-heterocycles with high regioselectivity. | acs.orgnih.gov |
| 11H-indeno[1,2-b]quinoxalin-11-ones and cyclopropenes | Azomethine ylide | Spiro-fused indenoquinoxaline and cyclopropa[a]pyrrolizine moieties | One-pot, three-component reaction with excellent diastereoselectivity. | rsc.org |
| Aldehyde-based dendrimers and nih.govfullerene | Azomethine ylide | Fullerodendrimers (pyrrolidine-functionalized fullerenes) | Application in materials science for creating liquid-crystalline fullerene derivatives. | wikipedia.org |
| Isatin and various dipolarophiles | Azomethine ylide | Spiro[indole-3,2′-pyrrolidine] derivatives | Synthesis of the spiro(oxindole-3,2'-pyrrolidine) scaffold, a privileged structure in medicinal chemistry. | researchgate.net |
Amine Exchange and Aminotropic Rearrangement Reactions of Related N-Sulfonylallyl Amines
While direct amine exchange on the stable this compound is not commonly reported, related N-sulfonylated compounds can undergo various rearrangement reactions. These reactions often involve the migration of a group to an electron-deficient nitrogen atom, a process central to several named rearrangements in organic chemistry.
Stieglitz Rearrangement: This rearrangement involves the 1,2-shift of a carbon group to a nitrogen atom. The reaction can proceed with N-sulfonated amines, where the sulfonate acts as a leaving group. nih.gov The process is particularly efficient for bridged bicyclic N-sulfonated amines, which can rearrange under mild conditions. nih.gov
Lossen Rearrangement: This reaction typically involves the conversion of a hydroxamic acid or its derivative into an isocyanate. The rearrangement can be initiated in sulfonic esters of N-hydroxyimides, which are structurally related to N-sulfonylated amines. nih.gov The reaction proceeds via nucleophilic attack on a carbonyl group, followed by the formation of an isocyanate intermediate, which can then be trapped by various nucleophiles. nih.gov
Aza-Pinacol Rearrangement: N-sulfonylated aminopyridinium salts have been shown to undergo an aza-pinacol rearrangement when reacted with cyclopropylidenes under photocatalytic conditions. fiveable.me This transformation proceeds through a nitrogen radical-initiated ring expansion mechanism to access iminocyclobutanes. fiveable.me
These rearrangements highlight the reactivity of the N-sulfonyl moiety in facilitating skeletal reorganizations, providing pathways to diverse nitrogen-containing molecular architectures.
Functional Group Interconversions on the this compound Backbone
The functional groups present in this compound—a carboxylic acid, a tertiary amine (as part of a sulfonamide), and a sulfonyl group—can be transformed into a variety of other functional groups, enabling its use as a versatile synthetic building block. researchgate.netnih.gov
Reactions of the Carboxylic Acid:
Esterification: The carboxylic acid can be converted to its corresponding ester (e.g., a benzyl (B1604629) ester) through reaction with an alcohol under acidic conditions or by reaction with an alkyl halide in the presence of a base. libretexts.org
Amide Formation: Reaction with an amine, typically activated by a coupling agent or after conversion to an acid chloride, yields an amide. libretexts.orglibretexts.org
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).
Hofmann and Curtius Rearrangements: The carboxylic acid can be converted to a primary amide, which can then undergo a Hofmann rearrangement using bromine and base to yield an amine with one less carbon atom. wikipedia.orgvanderbilt.edu Alternatively, conversion to an acyl azide (B81097) followed by a Curtius rearrangement yields an isocyanate, which can be hydrolyzed to the primary amine. wikipedia.org
Reactions of the Sulfonamide Moiety:
Cleavage: As noted previously, the sulfonamide bond can be cleaved under harsh acidic or basic hydrolytic conditions to liberate the parent N-methylglycine.
Reduction: The sulfonyl group itself is generally resistant to reduction, but under specific, powerful reducing conditions, transformations can occur.
| Starting Group | Reagents/Conditions | Product Group | Reaction Type | Reference |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | Alcohol (R'-OH), Acid catalyst | Ester (-COOR') | Esterification | libretexts.org |
| Carboxylic Acid (-COOH) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'₂NH) | Amide (-CONR'₂) | Amide formation | libretexts.orglibretexts.org |
| Carboxylic Acid (-COOH) | LiAlH₄, then H₂O | Primary Alcohol (-CH₂OH) | Reduction | |
| Primary Amide (-CONH₂) | Br₂, NaOH, H₂O | Primary Amine (-NH₂) | Hofmann Rearrangement | wikipedia.orgvanderbilt.edu |
| Acid Chloride (-COCl) | NaN₃, then heat, then H₂O | Primary Amine (-NH₂) | Curtius Rearrangement | wikipedia.org |
| Sulfonamide (-SO₂-N<) | Strong acid or base, H₂O | Amine (-NH<) + Sulfonic Acid | Hydrolysis |
Advanced Spectroscopic Characterization of N Methyl N Methylsulfonyl Glycine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound by mapping the chemical environments of its constituent nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
In ¹H NMR spectroscopy of N-methyl-N-(methylsulfonyl)glycine, three distinct signals corresponding to the different types of protons are expected. The spectrum would feature singlets for the methyl groups attached to the nitrogen and sulfur atoms, and another singlet for the methylene (B1212753) (CH₂) group. The absence of adjacent non-equivalent protons means these signals will not show spin-spin splitting. The integration of these peaks would yield a 3:3:2 ratio, corresponding to the N-methyl, S-methyl, and methylene protons, respectively. The chemical shifts are predicted based on the electron-withdrawing effects of the adjacent functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Carboxyl (COOH) | 10-13 | Singlet (broad) | 1H | Acidic proton, often broad and may exchange with solvent. |
| Methylene (α-CH₂) | ~4.0 | Singlet | 2H | Deshielded by the adjacent nitrogen and carboxyl group. |
| N-Methyl (N-CH₃) | ~3.0 | Singlet | 3H | Attached to nitrogen, which is adjacent to the sulfonyl group. |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four unique carbon signals are anticipated. The carbonyl carbon of the carboxylic acid group is expected to appear furthest downfield. The chemical shifts of the methylene and methyl carbons are influenced by the electronegativity of the atoms they are bonded to (nitrogen, sulfur, and carbonyl carbon). For instance, the carboxyl carbon of α-glycine is observed at approximately 176.45 ppm nsf.gov.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Carbonyl (C=O) | 170-175 | Characteristic range for carboxylic acid carbons nsf.gov. |
| Methylene (α-CH₂) | 50-55 | Attached to nitrogen and the carboxyl carbon. |
| N-Methyl (N-CH₃) | 35-40 | Attached to nitrogen. |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Studies on glycine (B1666218) and its N-methylated derivatives, sarcosine (B1681465) and N,N-dimethylglycine, provide a strong basis for assigning the vibrational modes of this compound researchgate.netuc.pt. The key functional groups to be identified are the carboxylic acid (C=O and O-H), the sulfonyl group (S=O), and the various C-N and C-H bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |
| C-H stretch (Alkyl) | 2850-3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1700-1730 | Strong |
| S=O stretch (Sulfonyl) | 1300-1350 (asymmetric) | Strong |
| S=O stretch (Sulfonyl) | 1140-1160 (symmetric) | Strong |
| C-N stretch | 1020-1250 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₄H₉NO₄S), the exact mass is 167.0252 g/mol .
Upon ionization, typically through techniques like electrospray ionization (ESI), the molecular ion [M+H]⁺ would be observed at m/z 168. Subsequent fragmentation (MS/MS) would likely proceed through the cleavage of the molecule's weakest bonds. Plausible fragmentation pathways include the loss of the methylsulfonyl group (SO₂CH₃), the carboxyl group (COOH), or cleavage at the C-N or S-N bonds.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z | Proposed Structure/Loss |
|---|---|---|
| [M+H]⁺ | 168 | Protonated parent molecule |
| [M-COOH]⁺ | 123 | Loss of the carboxyl group |
| [M-SO₂CH₃]⁺ | 89 | Loss of the methylsulfonyl group |
| [SO₂CH₃]⁺ | 79 | Methylsulfonyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Ligand Binding and Interaction Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. This compound itself lacks extensive conjugation or chromophores that would lead to significant absorption in the near-UV or visible range (200-800 nm). Its absorption would be limited to transitions associated with the carbonyl and sulfonyl groups, typically occurring in the far-UV region.
However, as the section title suggests, UV-Vis spectroscopy is a highly valuable tool for studying the interaction and binding of ligands like N-substituted glycine derivatives with other species, particularly metal ions ubbcluj.ro. The formation of a complex between this compound (acting as a ligand) and a transition metal ion can produce a new species with distinct electronic properties. This often results in the appearance of new absorption bands, such as ligand-to-metal charge transfer (LMCT) bands, which are intensely colored and easily quantifiable researchgate.netandreabellelli.it. By titrating the ligand with a metal ion and monitoring the changes in the UV-Vis spectrum, one can determine the stoichiometry and binding constant of the resulting complex uctm.edunih.gov.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis of N-substituted Glycine Derivatives
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of chiral molecules. It is particularly powerful for analyzing the secondary structure of macromolecules like proteins and peptides semanticscholar.org.
This compound, as an individual molecule, is achiral and therefore does not produce a CD signal. However, this technique is critically important for the conformational analysis of oligomers or "peptoids" synthesized from N-substituted glycine monomers. When chiral centers are introduced into the N-substituents of a glycine oligomer, the polymer backbone often adopts a stable, ordered secondary structure, such as a helix nih.govresearchgate.net.
These stable chiral conformations interact differently with left- and right-circularly polarized light, giving rise to characteristic CD spectra. For instance, helical peptoids often show distinct negative peaks around 220 nm and positive peaks at lower wavelengths, which are indicative of their ordered structure researchgate.net. Therefore, while not applicable to the achiral monomer itself, CD spectroscopy is an essential tool for elucidating the three-dimensional conformations of larger, more complex structures derived from N-substituted glycines nih.govacs.org.
Computational Chemistry and Theoretical Investigations of N Methyl N Methylsulfonyl Glycine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-methyl-N-(methylsulfonyl)glycine and its derivatives. acs.org These methods allow for the optimization of the molecular geometry to find the lowest energy conformation. researchgate.netrsc.org
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. acs.org For instance, a larger energy gap suggests higher stability and lower reactivity.
DFT studies on related N-substituted glycine (B1666218) derivatives have shown that modifications to the substituent groups can significantly alter these electronic parameters. acs.org For example, the introduction of electron-withdrawing groups, such as the methylsulfonyl group, influences the electron distribution across the molecule, which can stabilize intermediates in chemical reactions. Global reactivity descriptors, which offer a quantitative measure of chemical reactivity, can be calculated from these electronic properties. researchgate.net
Table 1: Calculated Quantum Chemical Properties for a Glycine Derivative Analog
| Parameter | Value | Significance |
| HOMO Energy | - | Relates to electron-donating ability |
| LUMO Energy | - | Relates to electron-accepting ability |
| HOMO-LUMO Gap | - | Indicator of chemical stability and reactivity |
| Electronegativity (χ) | - | Tendency to attract electrons |
| Chemical Hardness (η) | - | Resistance to change in electron distribution |
| Chemical Softness (S) | - | Reciprocal of hardness, indicates reactivity |
| Dipole Moment (μ) | - | Measure of overall polarity |
Molecular Docking Studies and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. mdpi.com This method is crucial for understanding potential protein-ligand interactions and for drug design. For this compound and its analogs, docking studies have been particularly focused on their interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission. nih.govnih.gov
The glycine binding site on the NMDA receptor is a well-established target for therapeutic intervention. nih.gov Computational studies have explored how various glycine derivatives, including those with sulfonamide groups, fit into this binding pocket. nih.govnih.gov These models suggest that the sulfonamide group can form important hydrogen bonding interactions with amino acid residues in the active site, such as with arginine. For example, in studies of related compounds, the N-methylsulfonamide group was shown to potentially displace a water molecule and form hydrogen bonds with residues like Glu236, Tyr175, and Met207 within the GluN2B subunit of the NMDA receptor. nih.gov
The binding affinity, often expressed as a binding energy, is calculated to quantify the strength of the interaction. semanticscholar.org These computational predictions help to screen libraries of compounds and prioritize those with the highest predicted affinity for synthesis and experimental testing. nih.gov The process involves preparing the ligand structure, defining the receptor's binding site, and using a scoring function to rank the different binding poses. nih.gov
Table 2: Predicted Interactions of a Sulfonamide-Containing Ligand with the NMDA Receptor Binding Site
| Interacting Residue | Interaction Type |
| Glu236 | Hydrogen Bond |
| Tyr175 | Hydrogen Bond |
| Met207 | Hydrogen Bond |
| Phe176 | Hydrophobic Interaction |
| Pro177 | Hydrophobic Interaction |
This table is based on docking studies of a compound with an N-methylsulfonamide group into the GluN2B subunit of the NMDA receptor. nih.gov
Conformational Analysis and Molecular Dynamics Simulations of this compound
Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring the flexibility and dynamic behavior of molecules like this compound. ustc.edu.cn A molecule's conformation, or its three-dimensional shape, is critical to its biological activity. nih.gov
Conformational analysis involves identifying the stable low-energy structures (conformers) of a molecule by systematically rotating its flexible bonds. nih.gov For this compound, key rotations would occur around the C-C, C-N, and N-S bonds. By calculating the potential energy for each rotation, an energy landscape can be mapped to identify the most probable shapes the molecule will adopt. researchgate.net Studies on N-methylated glycine derivatives show that methylation can surprisingly lead to fewer stable conformations, resulting in spectroscopic simplification. ustc.edu.cn
MD simulations provide a movie-like depiction of a molecule's motion over time, typically in a simulated biological environment like water. nih.govrsc.org These simulations, often employing force fields like AMBER, model the interactions between all atoms in the system. nih.govrsc.org For glycine and its derivatives, MD simulations have been used to study their aggregation in aqueous solutions, their interaction with ions, and their solvation properties. rsc.orgf1000research.comnih.gov The simulations reveal how the molecule interacts with surrounding water molecules and how its structure fluctuates, providing insights into its stability and how it might approach a protein binding site. researchgate.netrsc.org
Prediction of Biological Activity and ADME Properties through Computational Modeling for this compound Analogs
Computational models are widely used to predict the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates, including analogs of this compound. acs.orgontosight.ai These predictions are vital in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For glycine/NMDA receptor antagonists, QSAR models have been developed to estimate inhibitory concentrations (IC50 values) based on descriptors for topological, electronic, and geometric properties. nih.gov
ADME properties determine a drug's bioavailability and half-life. Computational tools like SwissADME are used to predict these properties from a molecule's structure. acs.org Key predicted properties include:
Lipophilicity (logP): Affects how well a compound crosses cell membranes. The presence of methyl and sulfonyl groups influences this property.
Solubility: Crucial for absorption and formulation.
Blood-Brain Barrier (BBB) Permeability: Essential for drugs targeting the central nervous system, such as NMDA receptor modulators. nih.gov
Drug-likeness: Evaluates whether a compound has physical and chemical properties similar to existing drugs, often using rules like Lipinski's Rule of Five. acs.org
These in silico predictions help to filter large libraries of virtual compounds, allowing researchers to focus on synthesizing and testing only the most promising candidates. nih.gov
Table 3: Predicted ADME/Physicochemical Properties for a Hypothetical this compound Analog
| Property | Predicted Value/Classification | Importance |
| Molecular Weight | ~167.18 g/mol epa.gov | Influences diffusion and transport |
| logP (Lipophilicity) | Varies with analog structure | Affects absorption and membrane permeability |
| Aqueous Solubility | Predicted to be soluble | Crucial for absorption |
| BBB Permeant | Yes/No | Determines CNS availability |
| Lipinski's Rule of Five | Pass/Fail | General measure of drug-likeness |
This table illustrates the types of data generated by ADME prediction tools. Specific values depend on the exact structure of the analog being modeled.
Theoretical Prediction and Validation of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties of molecules, which can then be validated against experimental data. nih.govnih.gov This synergy between theory and experiment is crucial for confirming molecular structures and understanding vibrational modes.
DFT calculations are commonly employed to predict infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net The theoretical vibrational frequencies (IR and Raman) are calculated, and by comparing them to experimental spectra, a detailed assignment of the vibrational modes to specific bond stretches, bends, and torsions within the molecule can be made. researchgate.netresearchgate.net For example, FT-IR spectroscopy can identify characteristic stretches for the sulfonamide (around 1320–1250 cm⁻¹) and carbonyl (around 1650–1700 cm⁻¹) groups in related molecules.
Similarly, NMR chemical shifts can be computed and compared with experimental ¹H and ¹³C NMR data to confirm the chemical environment of each atom in the proposed structure. Excellent agreement between the calculated and observed spectra provides strong evidence for the correct structural assignment. ustc.edu.cn In cases of disagreement, it can prompt a re-evaluation of the proposed structure or the presence of multiple conformers. ustc.edu.cn
Table 4: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Sulfonylated Compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| C=O Stretch | - | - | Carbonyl group vibration |
| SO₂ Asymmetric Stretch | - | - | Sulfonyl group vibration |
| SO₂ Symmetric Stretch | - | - | Sulfonyl group vibration |
| C-N Stretch | - | - | Carbon-Nitrogen bond vibration |
| N-CH₃ Rock | - | - | Methyl group on nitrogen motion |
Biological and Pharmacological Research Applications of N Methyl N Methylsulfonyl Glycine Derivatives
N-methyl-N-(methylsulfonyl)glycine as a Caged Neurotransmitter Precursor in Neurobiological Research
Current scientific literature does not prominently feature this compound itself as a "caged" neurotransmitter precursor. Caged compounds are molecules rendered temporarily inactive by a photolabile protecting group, which can be removed by light to release the active substance in a spatially and temporally controlled manner. While this technique is widely used in neurobiology, the application of this specific compound in such a capacity is not well-documented in available research.
Interactions of this compound and its Analogs with Glycine (B1666218) Receptors and Transporters (GlyT-1)
The primary neuropharmacological interest in this compound and its analogs lies in their interaction with the glycine transporter type 1 (GlyT-1). researchgate.netnih.gov Glycine is a crucial neurotransmitter that plays a dual role in the central nervous system (CNS). It is the primary inhibitory neurotransmitter in the spinal cord and brainstem, and it also acts as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory neurotransmission, synaptic plasticity, learning, and memory. nih.gov
GlyT-1, located on glial cells and neurons, regulates glycine levels in the synaptic cleft by reabsorbing it. nih.gov By inhibiting GlyT-1, the concentration of glycine around synapses increases, which enhances the function of NMDA receptors. medchemexpress.com This mechanism is a key therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia. nih.govdiscmedicine.com
Sarcosine (B1681465) (N-methylglycine), a close analog of the title compound, is an endogenous competitive inhibitor of GlyT-1. medchemexpress.commedchemexpress.com Clinical studies have shown that sarcosine can produce antipsychotic effects in patients with schizophrenia. nih.gov This has spurred the development of more potent and selective GlyT-1 inhibitors based on the N-substituted glycine scaffold. nih.gov These inhibitors are designed to be non-transportable and non-competitive to offer a better therapeutic profile. nih.gov
Several potent and selective GlyT-1 inhibitors have been developed, demonstrating the therapeutic potential of modulating this target.
| Compound | Target | IC50 | Notes |
| Bitopertin | human GlyT1 | 25 nM | Potent, noncompetitive glycine reuptake inhibitor. medchemexpress.com |
| Iclepertin (BI-425809) | GlyT1 | - | Potent, selective, and orally active inhibitor. medchemexpress.com |
| Org 25935 | GlyT1 | 100 nM | Potent and selective inhibitor. medchemexpress.com |
| SSR504734 | human GlyT1 | 18 nM | Orally active, selective, and reversible inhibitor. medchemexpress.com |
| ALX-5407 | GlyT1 | 3 nM | Selective and orally active inhibitor. medchemexpress.com |
| PF-03463275 | GlyT1 | 11.6 nM (Ki) | Centrally penetrant, selective, and competitive reversible inhibitor. medchemexpress.com |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Enzyme Inhibition and Receptor Modulation by this compound Analogs
Beyond glycine transporters, analogs of this compound have been investigated as inhibitors of various enzymes.
Aldose Reductase Inhibition: Analogs such as N-(phenylsulfonyl)glycines are known inhibitors of aldose reductase. nih.gov This enzyme is implicated in the long-term complications of diabetes. Studies have shown that substituting the glycine's nitrogen atom, for instance with a phenyl group to create N-(phenylsulfonyl)-N-phenylglycines, can enhance the inhibitory activity against aldose reductase compared to the unsubstituted parent compounds. nih.gov While both substituted and unsubstituted compounds appear to inhibit the enzyme through the same kinetic mechanism, the differences in potency suggest they may not interact with the inhibitor binding site in an identical manner. nih.gov
Other Enzyme Systems: The sulfonamide group present in this class of compounds is a common feature in inhibitors of various enzymes. For example, newly synthesized sulfonamide derivatives have been explored for their inhibitory activity against enzymes like urease and carbonic anhydrase. nih.gov
Investigation of this compound as a Chemical Biology Probe
A chemical probe is a small molecule used to study and manipulate biological systems. Derivatives of this compound have been developed for such purposes.
One notable example is the chemical probe UNC1215 . unc.edunih.gov This potent and selective small molecule was developed to investigate the function of L3MBTL3, a protein involved in chromatin regulation through the "reading" of methyl-lysine modifications. unc.edunih.govnih.gov UNC1215 binds to L3MBTL3 with high affinity (Kd of 120 nM) and selectivity, displacing the natural methylated lysine (B10760008) peptides. unc.edunih.govresearchgate.net In cellular studies, UNC1215 was used to demonstrate a new interaction between L3MBTL3 and BCLAF1, a protein involved in DNA damage repair and apoptosis. unc.edunih.govnih.gov This highlights how a scaffold related to this compound can be adapted to create sophisticated tools for fundamental biological research. sciencedaily.com
Role of this compound Derivatives in Drug Discovery and Development
The N-substituted glycine scaffold, including that of this compound, is a valuable starting point in medicinal chemistry for designing and developing new drugs. nih.govnih.gov
The primary focus for drug design using this scaffold has been the development of novel GlyT-1 inhibitors for CNS disorders. researchgate.netnih.gov Researchers have systematically modified the core structure to improve potency, selectivity, and pharmacokinetic properties. figshare.com
For instance, a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors were designed and synthesized as GlyT-1 inhibitors. researchgate.net This rational design approach tethered the necessary chemical groups (a secondary benzamide (B126) and a sulfonamide) in a specific spatial arrangement to optimize interaction with the transporter. researchgate.net This work led to the discovery of compounds that demonstrated in vivo activity by successfully increasing glycine levels in the cerebrospinal fluid of rodents. researchgate.net
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into viable drug candidates. For derivatives of this compound, SAR studies have provided key insights.
In Aldose Reductase Inhibitors: SAR studies on N-(phenylsulfonyl)glycine analogs revealed that N-phenyl substitution generally enhances inhibitory activity. nih.gov Furthermore, the stereochemistry at the 2-position of the glycine is critical, with the S isomers being substantially more active than the R isomers. nih.gov
In GlyT-1 Inhibitors: For the N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide series, SAR studies involved modifying the benzamide and the central cycloalkyl ring. researchgate.net These optimizations were key to identifying potent inhibitors with in vivo efficacy. researchgate.net The research demonstrated that careful tuning of the molecule's structure is essential for achieving the desired biological effect.
In Vitro and In Vivo Pharmacological Evaluation of this compound Analogs
Analogs of this compound have been investigated as potent and selective inhibitors of the glycine transporter-1 (GlyT-1). nih.govacs.orgdocumentsdelivered.com The inhibition of GlyT-1 is a therapeutic strategy aimed at increasing synaptic glycine levels, which can modulate neurotransmission. d-nb.info Research efforts have focused on the synthesis and structure-activity relationship (SAR) of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives to optimize their pharmacological profiles. nih.govresearchgate.net
In vitro evaluations are typically conducted to determine the potency of these analogs in inhibiting GlyT-1. These assays measure the concentration of the compound required to inhibit 50% of the transporter activity (IC₅₀). Optimization of the sulfonamide and benzamide portions of the molecular scaffold has led to the identification of compounds with high in vitro potency and selectivity. nih.govdocumentsdelivered.com
Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy in a biological system. A key in vivo model for GlyT-1 inhibitors involves measuring glycine levels in the cerebrospinal fluid (CSF) of rodents and nonhuman primates. nih.govtees.ac.uk Successful target engagement is demonstrated by a dose-dependent increase in CSF glycine levels following oral administration of the compound. nih.govd-nb.info For instance, the representative analog (+)-67 showed robust activity in this biomarker model and also significantly elevated extracellular glycine levels in the medial prefrontal cortex (mPFC) in rodent microdialysis experiments. nih.gov These studies are crucial for establishing a compound's potential for therapeutic development.
Table 1: Pharmacological Profile of a Representative GlyT-1 Inhibitor Analog
| Compound | Target | In Vitro Potency (IC₅₀) | In Vivo Model | Observed Effect |
|---|---|---|---|---|
| (+)-67 | GlyT-1 | Data not specified | Rodent/Nonhuman Primate CSF Glycine | Robust increase in CSF glycine |
| (+)-67 | GlyT-1 | Data not specified | Rodent Microdialysis (mPFC) | Significant elevation of extracellular glycine |
| Iclepertin (BI 425809) | GlyT-1 | 5.0 nM (human SK-N-MC cells) | Rat CSF Glycine | Dose-dependent increase in CSF glycine |
This compound as a Building Block in Peptide Synthesis
N-substituted glycine derivatives, such as this compound, are valuable monomers for the synthesis of oligomeric structures known as peptoids or N-substituted polyglycines. nih.govrsc.org Peptoids are a class of peptide mimics where the side chain is attached to the backbone nitrogen atom instead of the alpha-carbon. rsc.org This structural modification confers several advantageous properties, including resistance to proteolytic degradation and potentially increased cell permeability, making them attractive for various biomedical applications. nih.govnih.gov
The incorporation of N-methylated amino acids into a peptide or peptoid sequence is performed using solid-phase peptide synthesis (SPPS). nih.govrsc.org However, the synthesis of N-methyl-rich peptides presents significant challenges. nih.govresearchgate.net The N-methyl group introduces steric hindrance, which can lead to incomplete or difficult coupling reactions, especially when coupling one N-methylated amino acid to another. nih.govpeptide.com This often results in low yields and the potential for deletion sequences. researchgate.net
To overcome these synthetic hurdles, specialized coupling reagents and optimized protocols are required. Standard coupling reagents like HBTU and HCTU are often less effective for these sterically hindered couplings. peptide.com More potent reagents have been identified that facilitate the formation of the amide bond with higher efficiency. Among the most promising and effective coupling reagents for incorporating N-methyl amino acids are:
(7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) nih.govpeptide.com
PyBOP in combination with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) nih.gov
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) peptide.com
Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) peptide.comtandfonline.com
These reagents have demonstrated superior performance in mediating the difficult couplings involving N-methylated residues, enabling the successful synthesis of complex peptoids and N-methyl-rich peptides. nih.govpeptide.com
Table 2: Coupling Reagents for N-Methyl Amino Acid Incorporation
| Reagent Name | Abbreviation | Efficacy in N-Methyl Coupling |
|---|---|---|
| (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate | PyAOP | Highly effective, especially for N-methyl to N-methyl couplings peptide.com |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate / 1-hydroxy-7-azabenzotriazole | PyBOP/HOAt | Promising results for challenging couplings nih.gov |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Utilized with success in N-methyl amino acid coupling peptide.com |
| Bromotripyrrolidinophosphonium hexafluorophosphate | PyBrOP | Effective for overcoming lack of reactivity in other reagents tandfonline.com |
Interaction Studies with Biomolecules (e.g., DNA, Human Serum Albumin) by N-substituted Glycine Derivatives
N-substituted glycine derivatives are studied for their ability to interact with biological macromolecules like Deoxyribonucleic acid (DNA) and Human Serum Albumin (HSA). nih.govacs.org Understanding these interactions is crucial for the development of new therapeutic agents, as binding to these biomolecules affects a drug's transport, distribution, and mechanism of action. nih.gov
The interaction of these derivatives with DNA has been investigated using techniques such as absorption spectroscopy, circular dichroism, and fluorescence spectroscopy. nih.govacs.org These studies suggest that N-substituted glycines can bind to DNA through various modes. The presence of an R-amine group allows for interaction via hydrogen bonding and hydrophobic interactions. acs.org Molecular docking studies have been employed to further elucidate these interactions, revealing that derivatives with higher lipophilicity, such as octyl- and 2-aminoheptyl glycine, exhibit a greater tendency to interact with DNA, with groove binding being a confirmed mode of interaction. nih.govacs.org
Similarly, the binding of N-substituted glycine derivatives to HSA, the most abundant protein in blood plasma, is a key area of research. nih.govresearchgate.net HSA plays a vital role in the transport of many drugs and endogenous molecules. researchgate.net The binding process is often studied using fluorescence quenching, where the intrinsic fluorescence of HSA's tryptophan residues is altered upon ligand binding. nih.govnih.gov Thermodynamic analysis of this binding can reveal the primary forces involved. For instance, studies with certain glycine derivatives have shown that electrostatic forces can be a major mode of binding. nih.gov Molecular docking simulations help to identify the specific binding sites on HSA, with site I in subdomain IIA being a common location for such ligands. nih.gov
Table 3: Biomolecular Interaction Data for N-Substituted Glycine Derivatives
| Derivative | Biomolecule | Technique(s) | Key Findings |
|---|---|---|---|
| Propyl-glycine | DNA / HSA | Absorption Spectroscopy, Circular Dichroism | Interaction confirmed acs.org |
| 2-Aminoheptyl-glycine | DNA / HSA | Absorption Spectroscopy, Circular Dichroism | Interaction confirmed; potential for H-bonding and hydrophobic interaction with DNA acs.org |
| Octyl-glycine | DNA | Molecular Docking | Highest negative docking energy, indicating a high tendency to interact with DNA nih.govacs.org |
| cis-[Pt(NH₃)₂(tertpentylgly)]NO₃ | HSA | UV-Vis, Fluorescence Spectroscopy, Molecular Docking | Strong, spontaneous interaction; binding at site I (subdomain IIA) nih.gov |
Future Directions and Emerging Research Avenues for N Methyl N Methylsulfonyl Glycine
Development of Advanced Analytical Techniques for N-methyl-N-(methylsulfonyl)glycine Characterization
The comprehensive characterization of this compound and its derivatives is fundamental to unlocking their full potential. Future research will likely focus on the development and refinement of analytical techniques to allow for more sensitive and precise analysis. While standard methods provide a solid foundation, the complexity of biological and material matrices necessitates more advanced approaches.
Key analytical techniques for the characterization of sulfonamide-containing amino acid derivatives include:
Spectroscopic Methods : Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy are crucial for identifying the characteristic functional groups. For instance, the presence of the sulfonamide group can be confirmed by characteristic bands for N-H stretching, and the symmetric and asymmetric stretching of the S=O group. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the molecular structure. nih.govnih.gov
Mass Spectrometry (MS) : ESI-MS is a powerful tool for determining the molecular weight and fragmentation patterns of these compounds, confirming their identity. nih.govnih.gov
Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of glycine (B1666218) derivatives. nih.gov The development of novel stationary phases and mobile phase compositions will be critical for achieving high-resolution separation of this compound from complex mixtures.
Future advancements may involve the coupling of these techniques, such as HPLC-MS/MS, to achieve even greater sensitivity and specificity, which is particularly important for metabolic studies and environmental analysis.
Table 1: Spectroscopic Data for Characterization of Sulfonamide-Amino Acid Derivatives
| Technique | Key Observables | Reference |
| FT-IR | N-H stretching, S=O stretching (symmetric and asymmetric) | nih.gov |
| 1H NMR | Signals corresponding to the NH group of the sulfonamide | nih.gov |
| 13C NMR | Characteristic signals for C-SO-NH | nih.gov |
| ESI-MS | [M+2]+ peaks indicating the presence of the sulfonyl group | nih.gov |
Exploration of this compound in Novel Materials Science Applications
The bifunctional nature of this compound, possessing both a carboxylic acid and a secondary amine, makes it an intriguing building block for new materials. The incorporation of the methylsulfonyl group can impart unique properties to polymers and other materials.
Emerging research in this area includes:
Specialty Polymers : N-aryl glycines, a class to which this compound belongs, have potential as initiators for various polymerization reactions. This could lead to the development of advanced materials such as specialty coatings, adhesives, and composites with tailored properties like enhanced thermal stability and mechanical strength. The introduction of sulfonic acid groups into polymer structures is a known strategy to modify their properties for applications such as fuel cell membranes and ion-exchange resins.
Biocompatible Materials : The amino acid backbone of this compound provides a basis for creating biocompatible materials. Polymers incorporating this molecule could be designed for drug delivery systems, where the sulfonamide group might influence drug release kinetics or interactions with biological targets. nih.gov
Functional Surfaces : The sulfonic acid group can be used to modify surfaces, enhancing their hydrophilicity. This is relevant in the development of anti-fouling coatings and in modifying nanoparticles to improve their dispersion in aqueous solutions and polymer matrices. mdpi.com
Integration of this compound into Advanced Chemical Biology Toolkits
The structural similarity of this compound to natural amino acids makes it a valuable candidate for the development of chemical biology tools. These tools can be used to probe complex biological processes.
Future directions in this area may include:
Molecular Probes : Derivatives of this compound can be synthesized with fluorescent tags or other reporter groups to serve as molecular probes for studying enzyme activity and protein-protein interactions. For example, analogs have been instrumental in studying the inhibition of enzymes like aldose reductase.
Photolabile Precursors : By attaching a photosensitive group to the this compound molecule, it could be developed into a photolabile precursor of glycine or its derivatives. nih.gov Such compounds would allow for the controlled release of the active molecule with high temporal and spatial resolution, enabling detailed kinetic studies of neurotransmitter receptors. nih.gov
Peptoid Synthesis : N-substituted glycines are the building blocks of peptoids, a class of peptide mimics with significant potential in drug discovery due to their resistance to proteolytic degradation. nih.gov this compound and its analogs can be used as monomers to introduce unique side chains and functionalities into peptoid oligomers. nih.gov
Computational Design and Discovery of Next-Generation this compound Analogs
Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of novel molecules with desired properties. For this compound, these approaches can accelerate the discovery of next-generation analogs with enhanced activity and selectivity.
Key computational strategies include:
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be developed to understand the relationship between the structural features of this compound analogs and their biological activity. nih.gov This allows for the prediction of the activity of novel, unsynthesized compounds.
Molecular Docking and Dynamics : For therapeutic applications, molecular docking simulations can predict the binding modes of this compound derivatives to their target proteins, such as glycine transporters. nih.gov Molecular dynamics simulations can then be used to study the stability of these interactions and to understand the conformational changes that occur upon binding. nih.gov
In Silico Screening : Virtual screening of large chemical libraries can identify new compounds with a similar scaffold to this compound that are likely to have the desired biological activity. nih.gov This significantly reduces the time and cost associated with experimental screening.
Table 2: Computational Approaches for the Design of this compound Analogs
| Computational Method | Application | Potential Outcome | Reference |
| Homology Modeling | Building 3D models of target proteins (e.g., NMDA receptor glycine binding site) | Understanding ligand binding modes | nih.gov |
| 3D-QSAR/CoMFA | Developing quantitative models for antagonists | Identifying structural features crucial for high affinity | nih.gov |
| Molecular Docking | Predicting binding modes of inhibitors to transporters (e.g., GlyT-1, GlyT-2) | Determining key interactions for ligand binding and selectivity | nih.gov |
| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes | Assessing the stability of binding and conformational changes | nih.gov |
Therapeutic Potential of this compound Derivatives in Neurological and Other Disorders
The most promising area of future research for this compound derivatives lies in their therapeutic potential, particularly for neurological disorders. The core structure is a valuable scaffold for designing enzyme inhibitors and modulators of neurotransmitter systems.
Neurological Disorders : A significant focus is on the inhibition of the glycine transporter 1 (GlyT-1). nih.gov GlyT-1 regulates the concentration of glycine in the synaptic cleft, and its inhibition can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia. Preclinical studies suggest that GlyT-1 inhibition may also be beneficial for depression, anxiety, obsessive-compulsive disorder (OCD), Parkinson's disease, and epilepsy. nih.govresearchgate.net
Other Disorders : The sulfonamide functional group is a well-established pharmacophore in a variety of herbicides and pesticides. Consequently, derivatives of this compound are being explored for their potential applications in agriculture. Research in this area focuses on synthesizing novel compounds with improved efficacy and selectivity. Additionally, analogs of N-(phenylsulfonyl)glycine have shown inhibitory activity against aldose reductase, suggesting potential applications in diabetic complications.
The continued exploration of structure-activity relationships will be crucial in developing derivatives with improved potency, selectivity, and pharmacokinetic profiles for various therapeutic targets.
Q & A
Q. What are the recommended protocols for synthesizing N-methyl-N-(methylsulfonyl)glycine in laboratory settings?
Synthesis typically involves sulfonation of N-methylglycine (sarcosine) using methylsulfonyl chloride under controlled conditions. Key steps include:
- Reaction Setup : Conduct in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts.
- Purification : Use recrystallization or column chromatography to isolate the product. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of sarcosine to methylsulfonyl chloride) and reaction time (4–6 hours at 0–5°C) to minimize side reactions.
Q. How should researchers handle and store this compound to ensure stability and safety?
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust generation; employ local exhaust ventilation .
- Storage : Keep in tightly sealed containers under inert gas (argon/nitrogen), away from oxidizers. Store at 2–8°C in dark conditions to prevent degradation .
- Spill Management : Collect spills using non-sparking tools and dispose of via hazardous waste protocols .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase columns (e.g., C18) with electrospray ionization (ESI) for molecular weight confirmation (expected m/z: 243.28 for [M+H]⁺) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O) should show peaks for methylsulfonyl (δ 3.1–3.3 ppm) and glycine backbone (δ 3.8–4.0 ppm) .
- Elemental Analysis : Verify C, H, N, S content (theoretical: C 49.37%, H 5.38%, N 5.76%, S 13.17%) .
Advanced Research Questions
Q. How does the sulfonyl group in this compound influence its interaction with NMDA receptors compared to other glycine derivatives?
- The sulfonyl group enhances steric hindrance and electronic effects, reducing binding affinity to NMDA receptor glycine sites. For example:
- Binding Assays : Rat telencephalon membrane studies show IC₅₀ values 10–100x higher than glycine due to reduced complementarity with the receptor’s hydrophobic pocket .
- Functional Antagonism : Unlike glycine, sulfonyl derivatives may act as partial antagonists, inhibiting [³H]TCP binding in NMDA receptor complexes .
Q. What are the common sources of variability in metabolic pathway studies of this compound, and how can they be mitigated?
- Sample Preparation : Inconsistent pH during extraction (e.g., using 0.1 M HCl vs. PBS) alters ionization efficiency in MS analysis. Standardize protocols across replicates .
- Matrix Effects : Biological matrices (e.g., plasma) require solid-phase extraction (SPE) to remove interfering lipids. Use deuterated internal standards (e.g., d₃-glycine) for quantification .
- Enzymatic Degradation : Include protease inhibitors (e.g., PMSF) in cell lysates to preserve intact metabolites .
Q. How can researchers resolve contradictions in reported binding affinities of this compound across studies?
- Assay Standardization :
- Receptor Source : Use recombinant NMDA receptors (e.g., GluN1/GluN2B expressed in HEK293 cells) instead of heterogeneous brain membranes to reduce variability .
- Buffer Conditions : Maintain consistent pH (7.4) and ion concentrations (e.g., 1 mM Mg²⁺) to stabilize receptor conformations .
Q. What in vitro models are suitable for assessing the neuropharmacological effects of this compound, and what methodological considerations are critical?
- Primary Neuronal Cultures : Rat cortical neurons (DIV 7–14) treated with 10–100 μM compound. Monitor calcium influx (Fluo-4 AM) to assess NMDA receptor modulation .
- Xenopus Oocyte Electrophysiology : Inject cRNA encoding NMDA receptor subunits. Measure current responses (voltage-clamp at −60 mV) to glycine (EC₅₀ ≈ 670 nM) and derivatives .
- Key Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
